4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride
Overview
Description
A 331440 dihydrochloride is a non-imidazole histamine H3 receptor antagonist. It binds potently and selectively to both human and rat histamine H3 receptors, with a Ki value of 25 nM . This compound has shown potential as an anti-obesity agent due to its ability to regulate the release of histamine and other neurotransmitters .
Mechanism of Action
Target of Action
A 331440 dihydrochloride is a high affinity histamine H3 receptor antagonist . It binds potently and selectively to both human and rat histamine H3 receptors . The histamine H3 receptor is a presynaptic autoreceptor within the class of G protein-coupled receptors, which inhibits the release of histamine and other neurotransmitters .
Mode of Action
As an antagonist, A 331440 dihydrochloride binds to the histamine H3 receptors and blocks their activity . This prevents the normal function of these receptors, which is to inhibit the release of histamine and other neurotransmitters . As a result, the release of these neurotransmitters is enhanced .
Biochemical Pathways
The primary biochemical pathway affected by A 331440 dihydrochloride is the histaminergic signaling pathway. By blocking the histamine H3 receptors, A 331440 dihydrochloride disrupts the normal inhibitory role of these receptors, leading to increased release of histamine and other neurotransmitters . This can have various downstream effects, depending on the specific neurotransmitters involved and the physiological context.
Result of Action
In a study involving mice on a high-fat diet, A 331440 dihydrochloride was shown to reduce weight . Mice administered with A 331440 dihydrochloride at 0.5 mg/kg had no significant effect on weight, whereas 5 mg/kg decreased weight comparably to dexfenfluramine (10 mg/kg). A 331440 dihydrochloride administered at 15 mg/kg reduced weight to a level comparable to mice on the low-fat diet . The two higher doses reduced body fat and the highest dose also normalized an insulin tolerance test . These results suggest that A 331440 dihydrochloride has potential as an antiobesity agent .
Action Environment
The environment can greatly influence the action, efficacy, and stability of a drug. Factors such as temperature, pH, and the presence of other substances can all impact how a drug behaves. In the case of A 331440 dihydrochloride, one relevant environmental factor is diet. As mentioned above, the antiobesity effects of A 331440 dihydrochloride were observed in mice on a high-fat diet . This suggests that the efficacy of A 331440 dihydrochloride may be influenced by dietary factors.
Biochemical Analysis
Biochemical Properties
A 331440 dihydrochloride binds potently and selectively to both human and rat histamine H3 receptors . The Ki values are 21.7 and 22.7 nM for rat and human H3 receptors, respectively . It exhibits selectivity for human H3 over H1, H2, and H4 receptors .
Cellular Effects
A 331440 dihydrochloride, as a histamine H3 receptor antagonist, enhances the release of histamine and other neurotransmitters . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of A 331440 dihydrochloride involves its binding to histamine H3 receptors, which are G-protein coupled receptors . This binding inhibits the function of these receptors, leading to enhanced release of neurotransmitters .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of A 331440 dihydrochloride have been observed over time. Mice on a high-fat diet prior to 28-day oral b.i.d. dosing showed weight loss and reduced body fat . The highest dose also normalized an insulin tolerance test .
Dosage Effects in Animal Models
In animal models, the effects of A 331440 dihydrochloride vary with different dosages . At a dose of 0.5 mg/kg, there was no significant effect on weight, whereas 5 mg/kg decreased weight comparably to dexfenfluramine (10 mg/kg) . A dose of 15 mg/kg reduced weight to a level comparable to mice on a low-fat diet .
Preparation Methods
The synthesis of A 331440 dihydrochloride involves several steps, starting with the preparation of the intermediate compounds. The synthetic route typically includes the following steps:
Formation of the biphenyl intermediate: This involves the reaction of a biphenyl compound with a suitable reagent to introduce the desired functional groups.
Introduction of the pyrrolidine moiety: The biphenyl intermediate is then reacted with a pyrrolidine derivative to form the final compound.
Formation of the dihydrochloride salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods for A 331440 dihydrochloride are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
A 331440 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
A 331440 dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a tool compound to study histamine H3 receptors and their role in various physiological processes.
Biology: The compound is used to investigate the effects of histamine H3 receptor antagonism on neurotransmitter release and other cellular processes.
Industry: The compound may be used in the development of new drugs targeting histamine H3 receptors.
Comparison with Similar Compounds
A 331440 dihydrochloride is unique in its high affinity and selectivity for histamine H3 receptors compared to other similar compounds. Some similar compounds include:
Ciproxifan hydrochloride: Another histamine H3 receptor antagonist with different chemical structure and properties.
Diphenidol hydrochloride: A compound with different pharmacological targets and uses.
GR 127935 hydrochloride hydrate: Another histamine receptor antagonist with distinct properties and applications.
A 331440 dihydrochloride stands out due to its specific binding affinity and potential therapeutic applications in obesity management .
Properties
IUPAC Name |
4-[4-[3-[(3R)-3-(dimethylamino)pyrrolidin-1-yl]propoxy]phenyl]benzonitrile;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O.2ClH/c1-24(2)21-12-14-25(17-21)13-3-15-26-22-10-8-20(9-11-22)19-6-4-18(16-23)5-7-19;;/h4-11,21H,3,12-15,17H2,1-2H3;2*1H/t21-;;/m1../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFPYVTSGYYMTFS-GHVWMZMZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCN(C1)CCCOC2=CC=C(C=C2)C3=CC=C(C=C3)C#N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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